Product packaging for 2-Methyl-3-buten-2-OL(Cat. No.:CAS No. 115-18-4)

2-Methyl-3-buten-2-OL

Cat. No.: B093329
CAS No.: 115-18-4
M. Wt: 86.13 g/mol
InChI Key: HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Description

Historical Context of Research on 2-Methyl-3-buten-2-OL

The scientific investigation of this compound has evolved significantly over the decades. Early research, with some studies dating back to the mid-20th century, identified its presence in various natural sources. thegoodscentscompany.com For instance, it was reported as a component of Humulus lupulus (hops). nih.gov A notable area of early interest was its role as a pheromone in insects. Research identified this compound as one of the two primary aggregation pheromone components for the spruce bark beetle, Ips typographus. sigmaaldrich.comresearchgate.net Its presence was also unexpectedly discovered in the bark of nonhost deciduous trees like aspen and birch, sparking interest in its biosynthetic pathways across different plant species. researchgate.net In the realm of chemical synthesis, early methods for its production involved the Grignard reaction between vinyl magnesium bromide and acetone (B3395972). chemicalbook.com

Significance of this compound in Chemical and Biological Systems

The significance of this compound spans several scientific disciplines due to its unique properties and functions.

In the field of atmospheric chemistry , MBO is recognized as an important biogenic volatile organic compound (BVOC) emitted in large quantities, particularly by pine forests. sigmaaldrich.comacs.org Its atmospheric photooxidation leads to the formation of various oxygenated compounds and can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. acs.orgcopernicus.org

In chemical synthesis , MBO is a versatile building block. a2bchem.com It is a key intermediate in the industrial synthesis of important compounds such as vitamins A and E. mdpi.comuu.nl The partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to produce this compound is a critical step in these processes. mdpi.comrsc.org Furthermore, it serves as a precursor in the production of various flavoring agents and fragrances, including those with lilac and jasmine notes. a2bchem.commendelchemicals.com

In biological systems , MBO plays a crucial role as a semiochemical. As a pheromone component for the spruce bark beetle, it is vital for the insect's communication and aggregation behavior. sigmaaldrich.comresearchgate.net Its emission from plants can also be induced by stress, suggesting a role in plant defense mechanisms. tandfonline.com The compound has been identified in various plants and is recognized as a plant and animal metabolite. chemicalbook.comnih.gov

Scope and Objectives of Contemporary Research on this compound

Modern research on this compound is focused on several key areas, driven by its environmental and industrial relevance.

A primary objective of contemporary research is to further elucidate its role in atmospheric chemistry . Studies are investigating the mechanisms of its photooxidation under various atmospheric conditions (e.g., high and low NOx levels) and the resulting formation of secondary organic aerosols (SOA). acs.orgcopernicus.org Research has shown that the yield of SOA from MBO is influenced by factors such as aerosol acidity. acs.org Detailed chemical characterization of the gas and particle-phase products of MBO oxidation is an ongoing effort to improve atmospheric models. copernicus.org

Another significant area of research is the optimization of its synthesis for industrial applications. Scientists are exploring more efficient and greener catalytic methods for the selective hydrogenation of 2-methyl-3-butyn-2-ol to MBO. mdpi.comuu.nl This includes the development of novel catalysts, such as those based on palladium or copper nanoparticles, to improve selectivity and yield, which is crucial for the cost-effective production of vitamins and other fine chemicals. uu.nlrsc.orgresearchgate.net

Furthermore, there is growing interest in the biotechnological production of MBO and its derivatives. Research has explored expressing the MBO synthase gene in microorganisms like the cyanobacterium Nostoc punctiforme. tandfonline.comnih.gov While these efforts have sometimes led to the overproduction of other valuable compounds like phytol (B49457), they provide valuable insights into metabolic engineering and the potential for producing isoprenoids in non-native hosts. tandfonline.comnih.gov

Below is a table summarizing key physical and chemical properties of this compound:

PropertyValue
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Boiling Point98-99 °C
Density0.824 g/mL at 25 °C
Refractive Indexn20/D 1.416
Vapor Pressure51 mmHg at 25 °C
CAS Number115-18-4

This data is compiled from references sigmaaldrich.commendelchemicals.com.

The photooxidation of this compound in the atmosphere results in a variety of products. The table below lists some of the major identified products from chamber studies.

Major Photooxidation Products
2,3-dihydroxyisopentanol (DHIP)
2-hydroxy-2-oxoisopentanol
2,3-dihydroxy-3-methylbutanal
2,3-dihydroxy-2-methylsuccinic acid
2-hydroxy-2-methylpropanedioic acid
Acetone
Glyoxal
Methylglyoxal
Glycolaldehyde
Formaldehyde

This data is compiled from reference copernicus.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B093329 2-Methyl-3-buten-2-OL CAS No. 115-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-en-2-ol
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InChI

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3
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InChI Key

HNVRRHSXBLFLIG-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C=C)O
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Molecular Formula

C5H10O
Record name METHYL BUTENOL
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DSSTOX Substance ID

DTXSID3047471
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Molecular Weight

86.13 g/mol
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Physical Description

Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C
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Flash Point

56 °F (USCG, 1999), 10 °C c.c.
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Solubility

1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good)
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Density

0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13
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CAS No.

115-18-4
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Melting Point

-28 °C
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Advanced Synthetic Methodologies and Precursor Chemistry

Catalytic Hydrogenation Pathways for 2-Methyl-3-buten-2-OL Synthesis

The selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) is a widely studied process, with a focus on developing highly efficient and selective catalyst systems. beilstein-journals.org Continuous-flow processes, in particular, are gaining traction as a greener alternative to traditional batch setups, offering precise control over reaction parameters and potentially higher selectivity without the need for additives. mdpi.combeilstein-journals.org

The partial hydrogenation of the carbon-carbon triple bond in 2-methyl-3-butyn-2-ol to a double bond is the most common route to this compound. mdpi.com The choice of catalyst is paramount in this process to ensure high yields of the desired product.

The Lindlar catalyst, which is composed of palladium supported on calcium carbonate and poisoned with lead and quinoline, is a classic and commercially used catalyst for the selective hydrogenation of alkynes to cis-alkenes. uu.nlprepchem.comtiktok.com The "poisoning" of the palladium catalyst deactivates it just enough to prevent the further reduction of the initially formed alkene to an alkane. tiktok.com In the synthesis of this compound from 2-methyl-3-butyn-2-ol, the Lindlar catalyst facilitates the selective addition of one mole of hydrogen, yielding the desired product with high selectivity. prepchem.com A typical procedure involves dissolving 2-methyl-3-butyn-2-ol in a solvent like light petroleum, adding the Lindlar catalyst and quinoline, and then introducing hydrogen gas until the theoretical amount for semi-hydrogenation is absorbed. prepchem.com This method has been reported to yield this compound in high purity. prepchem.com

Continuous-flow hydrogenation using palladium-based catalysts offers a promising alternative to batch processes, providing better control over reaction conditions and enhancing safety. mdpi.com

Pd/γ-Al₂O₃: Palladium supported on gamma-alumina (γ-Al₂O₃) has been investigated for the continuous hydrogenation of 2-methyl-3-butyn-2-ol. mdpi.com The pretreatment conditions of the catalyst, specifically the reduction temperature, have a significant impact on its catalytic performance. mdpi.comresearchgate.net High-temperature reduction can lead to the formation of Pd-Al species, which alter the electronic properties of the palladium and can enhance selectivity towards this compound. mdpi.comresearchgate.net Studies have shown that a 1 wt.% Pd/γ-Al₂O₃ catalyst, after reduction at 600°C, can achieve a selectivity of 97% towards this compound. mdpi.com This is attributed to a decrease in the Pdδ⁻ surface concentration, which weakens the bonding with the alkene product, thereby preventing over-hydrogenation. mdpi.comresearchgate.net

Pd/ZnO: Palladium supported on zinc oxide (Pd/ZnO) has also demonstrated high selectivity in the gas-phase hydrogenation of 2-methyl-3-butyn-2-ol. uu.nlmdpi.com The improved selectivity of Pd/ZnO catalysts is often attributed to the formation of a Pd-Zn alloy, which modifies the electronic properties of the palladium and blocks unselective active sites. mdpi.com At 130°C and atmospheric pressure, a 1% Pd/ZnO catalyst can achieve high selectivities (around 95%) at low conversions of 2-methyl-3-butyn-2-ol. uu.nl

Below is a table summarizing the performance of various palladium-based catalysts in the hydrogenation of 2-methyl-3-butyn-2-ol.

CatalystReaction ConditionsConversion of 2-Methyl-3-butyn-2-ol (%)Selectivity to this compound (%)Key Findings
1 wt.% Pd/γ-Al₂O₃ (reduced at 600°C)1 bar, 45°C, continuous flowNot specified97High-temperature reduction forms Pd-Al species, enhancing selectivity. mdpi.comresearchgate.net
1% Pd/ZnO130°C, 1 atm, gas phase10~95High selectivity at low conversion. uu.nl
5% Pd Lindlar Catalyst130°C, 1 atm, gas phase60~60Lower selectivity compared to Pd/ZnO at higher conversion. uu.nl
PdZn/TiO₂Not specified>9992Bimetallic catalyst showing high conversion and selectivity. researchgate.net
Pd/Al₂O₃-MgONot specified9399 (for semi-hydrogenation of isoprene)MgO modification of alumina (B75360) support improves dispersion and electronic properties of Pd. bohrium.com

The selectivity of palladium catalysts in the hydrogenation of 2-methyl-3-butyn-2-ol is significantly influenced by modifications to the catalyst and interactions between the metal and the support material. uu.nlmdpi.comepfl.ch

The formation of bimetallic alloys, such as Pd-Zn, can dramatically improve selectivity. mdpi.com The second metal can alter the electronic structure of palladium and block the low-coordination sites where over-hydrogenation is more likely to occur. mdpi.comacs.org

The nature of the support material also plays a crucial role. bohrium.com For instance, modifying γ-Al₂O₃ with MgO has been shown to improve the dispersion of palladium nanoparticles and create a strong interaction between the metal and the support, leading to enhanced catalytic performance in selective hydrogenation reactions. bohrium.com The interaction between palladium and the support can also lead to phenomena like hydrogen spillover, where hydrogen atoms migrate from the metal to the support, which can influence the reaction pathway and selectivity. mdpi.comresearchgate.net

Furthermore, the size and shape of the palladium nanoparticles are critical factors. unil.ch Theoretical and experimental studies have suggested that the reduction of the triple bond in 2-methyl-3-butyn-2-ol preferentially occurs on the planar surfaces of palladium nanoparticles, while the subsequent hydrogenation of the double bond is more facile on edge and corner sites. acs.orgunil.ch Therefore, controlling the morphology of the catalyst to favor planar surfaces can enhance selectivity towards the desired alkenol.

Alternative Chemical Synthesis Routes for this compound

While catalytic hydrogenation is the dominant method, other synthetic strategies can be employed to produce this compound.

The Grignard reaction provides a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. aroonchande.com this compound can be synthesized by reacting acetone (B3395972) with vinylmagnesium bromide. chemicalbook.com In this reaction, the vinyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the tertiary alcohol, this compound. chemicalbook.comkhanacademy.org This method is a direct and effective way to construct the carbon skeleton of the target molecule.

Isoprene-Derived Synthetic Strategies

One established chemical method for synthesizing this compound (MBO) utilizes isoprene (B109036) as the starting material. This process involves a two-step reaction. google.com Initially, isoprene is reacted with a hydrohalide, such as hydrochloric acid, to form a halo-derivative addition product. google.com This intermediate is then hydrolyzed using an aqueous base to yield MBO. google.com

A critical aspect of this synthesis is the control of pH during the distillation and purification stage. Maintaining the reaction mixture at a pH of at least 4, and preferably between 7 and 14, by using an excess of base is crucial for maximizing the yield. google.com Historically, this method produced yields of MBO from isoprene that were no greater than 20% to 50%, largely due to the formation of byproducts like prenol (3-methyl-2-buten-1-ol). google.com By carefully controlling the pH with an excess of base, the process can be significantly improved to achieve yields of 80% or better. google.com

Biotechnological and Biocatalytic Production of this compound

The biotechnological production of this compound offers a renewable alternative to chemical synthesis, leveraging engineered microorganisms to convert simple sugars or carbon dioxide into this target molecule.

Metabolic Engineering of Microbial Hosts (e.g., Escherichia coli)

Escherichia coli, a workhorse of industrial biotechnology, has been successfully engineered to produce this compound. nih.gov Since E. coli's native isoprenoid pathway (the MEP pathway) may not produce sufficient precursor for high-yield production, a key strategy involves introducing a heterologous pathway. nih.govresearchgate.net

In one notable study, researchers engineered E. coli by introducing the mevalonate (B85504) (MVA) dependent pathway to enhance the intracellular supply of the direct precursor, dimethylallyl pyrophosphate (DMAPP). nih.govcalstate.edu This was combined with the expression of a codon-optimized MBO synthase gene from the pine species Pinus sabiniana. nih.govcalstate.edu The engineered MVA pathway converted the central metabolite acetyl-CoA into DMAPP, which the MBO synthase then transformed into this compound. nih.gov This work demonstrated the feasibility of producing MBO in a well-characterized microbial host, which is advantageous due to the compound's volatility, making it easier to recover from a closed bioreactor system compared to its natural sources. calstate.edu

Biosynthetic Pathways and Enzyme Systems (e.g., Methylbutenol Synthase)

The central enzyme in the biosynthesis of this compound is methylbutenol synthase (MBO synthase). nih.gov This enzyme catalyzes the conversion of dimethylallyl pyrophosphate (DMAPP) into MBO. nih.gov DMAPP itself is a key five-carbon building block in the biosynthesis of all isoprenoids and can be produced through two primary metabolic routes: the methyl-erythritol-4-phosphate (MEP) pathway, which operates in prokaryotes like cyanobacteria and in plant chloroplasts, and the mevalonate (MVA) pathway, found in archaea and the cytosol of eukaryotes. nih.gov

The MBO synthase from Pinus sabiniana has been functionally characterized. It is a bifunctional enzyme that produces both MBO and isoprene, albeit in a ratio heavily favoring MBO (approximately 90:1). researchgate.net Like many enzymes that utilize prenyl diphosphate (B83284) substrates, its activity is dependent on the presence of a divalent cation, with a preference for manganese (Mn²⁺). nih.gov It also requires a monovalent cation like potassium (K⁺) or ammonium (B1175870) (NH₄⁺) for activity. nih.gov Kinetic studies of the enzyme from gray pine (Pinus sabiniana) determined the Michaelis-Menten constant (Kₘ) to be approximately 4.8 mM for DMAPP and 6 mM for Mn²⁺. nih.gov

Pathway ComponentDescriptionOrganism/Source
Precursor Pathways
Mevalonate (MVA) PathwayA metabolic route that converts Acetyl-CoA to the isoprenoid precursors IPP and DMAPP. Often expressed heterologously in E. coli for MBO production. nih.govEukaryotic cytosol, Archaea
Methyl-erythritol-4-phosphate (MEP) PathwayA metabolic route that converts pyruvate (B1213749) and glyceraldehyde 3-phosphate to IPP and DMAPP. It is the native pathway in bacteria and plant chloroplasts. nih.govProkaryotes, Plant chloroplasts
Key Precursor
Dimethylallyl pyrophosphate (DMAPP)The direct five-carbon substrate for MBO synthase. nih.govUniversal in isoprenoid biosynthesis
Key Enzyme
Methylbutenol (MBO) SynthaseCatalyzes the conversion of DMAPP to this compound. nih.gov It is a bifunctional enzyme, also producing a small amount of isoprene. researchgate.netPinus sabiniana (Gray Pine) nih.gov

Expression in Cyanobacteria (e.g., Nostoc punctiforme) for Isoprenoid Production

In an effort to produce this compound photosynthetically, the MBO synthase gene from Pinus sabiniana was expressed in the cyanobacterium Nostoc punctiforme. nih.gov This organism is capable of fixing carbon dioxide and has a native MEP pathway for producing the DMAPP precursor. researchgate.netnih.gov

While the expression of the MBO synthase gene at both the mRNA and protein levels was successful, gas chromatography-mass spectrometry (GC-MS) analysis did not detect any MBO production. calstate.edunih.gov Instead, the researchers observed an unexpected enhancement in the production of phytols, which are diterpene alcohols. nih.gov Two primary hypotheses were proposed to explain this result:

The presence of a native prenyltransferase enzyme in N. punctiforme with broad substrate specificity that intercepted the DMAPP. nih.gov

The appropriation of a metabolic intermediate from the MBO synthase reaction by a native geranyl diphosphate (GDP) synthase, diverting the carbon flux towards the synthesis of larger isoprenoids like phytol (B49457). nih.gov

This study highlights the challenges in bioengineering non-native hosts, where the introduced enzyme can interact with the host's existing metabolic network in unpredictable ways. nih.gov

Non-Enzymatic Biogenic Formation Pathways

Intriguingly, this compound can be formed from its precursor, dimethylallyl pyrophosphate (DMADP or DMAPP), without the action of an enzyme. nih.gov This non-enzymatic reaction is catalyzed by certain divalent metal ions. nih.gov The reaction yields both isoprene and MBO, with the relative proportions influenced by the specific metal ion, its concentration, temperature, and pH. nih.gov

Studies have shown that iron (Fe²⁺) is the most effective cation for enhancing isoprene formation, followed by manganese (Mn²⁺) and copper (Cu²⁺). nih.gov Other ions such as Ni²⁺, Co²⁺, Mg²⁺, and Ba²⁺ show relatively low activity in generating either product. nih.gov

The ratio of the two products is highly dependent on reaction conditions. At higher concentrations of Mn²⁺, the formation of isoprene is favored over MBO. nih.gov Similarly, as the temperature increases, isoprene formation increases exponentially and predominates over MBO production. nih.gov The reaction is also enhanced under acidic and neutral pH conditions compared to alkaline conditions. nih.gov The proposed mechanism suggests that the reaction is initiated by the deprotonation of a hydrogen on the terminal allyl carbon of DMADP, generating a carbocation intermediate. nih.gov This intermediate can then either be quenched to produce isoprene or undergo hydroxyl addition to form this compound. nih.gov

Divalent Cation (20 mM)Relative Formation Rate (Isoprene)Relative Formation Rate (this compound)
Fe²⁺HighModerate
Mn²⁺Moderate-HighModerate
Cu²⁺ModerateLow
Ni²⁺LowLow
Co²⁺LowLow
Mg²⁺Very LowVery Low
Ba²⁺Very LowVery Low

Data adapted from a study on the non-enzymatic formation of isoprene and MBO from DMADP. nih.govresearchgate.netresearchgate.net The table shows the relative effectiveness of different metal ions.


Reaction Mechanisms and Chemical Kinetics

Atmospheric Oxidation Reactions of 2-Methyl-3-buten-2-OL

The atmospheric fate of this compound (MBO) is primarily governed by its reactions with key atmospheric oxidants. This section explores the intricate details of its reactions with hydroxyl radicals (OH) and chlorine (Cl) atoms, which are significant removal pathways for this biogenic volatile organic compound.

Hydroxyl Radical (OH) Initiated Reactions

The reaction of MBO with the hydroxyl radical is a crucial process in the troposphere. This reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, leading to the formation of an energized adduct.

Theoretical calculations have shown that the formation of different HO-MBO adducts results in similar stabilization energies, with predicted values ranging from 27.0 to 33.4 kcal mol⁻¹ relative to the reactants. nih.gov The addition of the OH radical to the internal carbon of the double bond is predicted to be slightly more stable, by 1-4 kcal mol⁻¹, than addition to the terminal carbon. nih.gov This initial adduct formation is a key step that dictates the subsequent reaction pathways.

The rate constants for the reaction between MBO and OH radicals exhibit a dependence on both temperature and pressure. At room temperature and a pressure of 5 Torr, the measured rate constant is approximately (6.32 ± 0.27) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org However, this rate constant begins to show a dependence on pressure at temperatures above 335 K. nih.govacs.org

A negative temperature dependence is observed, which is characteristic of barrierless addition reactions. acs.org For the low-pressure-limiting rate constant, an Arrhenius expression of k₀ = (2.5 ± 7.4) x 10⁻³² exp[(4150 ± 1150)/T] cm⁶ molecule⁻² s⁻¹ has been determined. nih.govacs.org This indicates that the reaction rate decreases as the temperature increases over the atmospherically relevant range.

Interactive Data Table: Rate Constants for the Reaction of OH with this compound

Temperature (K)Pressure (Torr)Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
30056.32 ± 0.27 nih.govacs.org
300-4152, 3, 5Pressure dependence observed > 335 K nih.govacs.org

Following the initial OH addition, the resulting adduct can react with molecular oxygen (O₂) in the atmosphere. The subsequent reactions lead to a variety of products. The major products identified from the OH-initiated oxidation of MBO include acetone (B3395972), glycolaldehyde, and 2-hydroxy-2-methylpropanal (B1210290). nih.gov The distribution of these products is influenced by the initial site of OH addition and the subsequent fragmentation pathways of the peroxy radicals formed after O₂ addition.

Chlorine Atom (Cl) Initiated Reactions

In coastal and marine environments, reactions with chlorine atoms can also be a significant loss process for MBO.

The reaction of chlorine atoms with MBO can proceed through two primary channels: addition to the C=C double bond and abstraction of a hydrogen atom. Theoretical and experimental studies indicate that the reaction is dominated by the addition of the Cl atom to the double bond. tandfonline.comacs.org Specifically, the addition of the chlorine atom to the terminal carbon atom of the double bond is the major pathway. acs.org

Interactive Data Table: Product Yields from the Cl-Initiated Oxidation of this compound

ProductMolar Yield (%)
Acetone47 ± 4 acs.org
Chloroacetaldehyde47 ± 5 acs.org
Formaldehyde7.2 ± 0.6 acs.org
HCl12 ± 2 acs.org

Intramolecular Rearrangements and Cation Reactions

When this compound is exposed to vacuum ultraviolet (VUV) radiation, it can undergo photoionization followed by dissociation. researchgate.netrsc.org The adiabatic ionization energy (AIE) of MBO has been determined through these studies. rsc.org Upon ionization, the MBO cation (MBO⁺) can fragment into various smaller ions. researchgate.netrsc.org

High-level quantum chemistry calculations have identified 3 direct and 5 indirect dissociation channels. researchgate.netrsc.org The most dominant channel is the direct elimination of a methyl (CH₃) group, which results in a resonance-stabilized radical cation. rsc.org Experimental studies using tunable VUV synchrotron radiation have identified eight major fragment ions. rsc.org

Fragment IonChemical FormulaSource
C₄H₇O⁺C₄H₇O⁺ rsc.org
C₃H₇O⁺C₃H₇O⁺ rsc.org
C₅H₉⁺C₅H₉⁺ rsc.org
C₃H₆O⁺C₃H₆O⁺ rsc.org
CH₃CO⁺CH₃CO⁺ rsc.org
CH₃O⁺CH₃O⁺ rsc.org
C₄H₅⁺C₄H₅⁺ rsc.org
C₃H₅⁺C₃H₅⁺ rsc.org

A notable and rare phenomenon observed during the dissociative photoionization of this compound is the intramolecular migration of a methyl (CH₃) group. researchgate.netrsc.org This process is uncommon in the dissociative photoionization of metal-free organic molecules. researchgate.netrsc.org

Theoretical and experimental results show that a CH₃ group selectively migrates towards the cation center within the molecular ion. researchgate.netrsc.org This migration event is a key step that enables several of the indirect dissociation channels, leading to the formation of different fragment ions than would be possible through direct bond cleavages. rsc.org The mechanism has been explained using molecular orbital calculations and analysis of the electron localization function, which reveal non-conventional dissociation pathways. researchgate.netrsc.org This methyl migration controls the subsequent cation reactions and influences the branching fractions of the final products. researchgate.net

Catalytic Reaction Mechanisms

The transformation of 2-methyl-3-butyn-2-ol (B105114) to this compound is a critical process, often achieved through catalytic hydrogenation. The specifics of these catalytic pathways, including the interactions between reactants and catalyst surfaces, are essential for optimizing reaction conditions and product selectivity.

The selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to this compound (MBE) is a key reaction, particularly in the synthesis of vitamins. mdpi.com Palladium-based catalysts are frequently employed for this transformation. The reaction proceeds through the addition of hydrogen across the carbon-carbon triple bond of MBY, yielding the corresponding alkene, MBE. Further hydrogenation can lead to the production of 2-methyl-2-butanol (B152257) (MBA), so controlling the selectivity of the reaction is of significant industrial importance. uu.nlmdpi.com

The efficiency and selectivity of the hydrogenation of 2-methyl-3-butyn-2-ol (MBY) on palladium catalysts are strongly influenced by the adsorption energetics and the configuration of the molecules on the catalyst surface. acs.orgunil.ch Density Functional Theory (DFT) calculations have been instrumental in elucidating these interactions at the atomic level. acs.orgunil.chacs.org

Studies on palladium clusters, such as Pd30, which exposes both {100} and {111} facets, reveal that the adsorption energy is a key factor controlling the reaction mechanism. acs.orgunil.ch The interaction energies (AE) for the adsorption of MBY and its hydrogenation product, this compound (MBE), on these surfaces have been calculated. These energies are determined by the formula AE = Esub/Pd30 - (EPd30 + Esub), where negative values indicate the formation of a stable aggregate. unil.ch

The C≡C triple bond of MBY is preferentially activated by the plane sites of the palladium catalyst rather than by corner or edge atoms. mdpi.comacs.orgunil.ch In contrast, the C=C double bond of the resulting MBE is more effectively activated by low-coordination sites like corners and edges. acs.orgunil.ch This difference in site preference for activation is a crucial factor in the selectivity of the reaction.

The adsorption energy of MBY on palladium surfaces is generally more favorable (more negative) than that of MBE. unil.ch This stronger adsorption of the reactant (MBY) compared to the desired product (MBE) helps to prevent over-hydrogenation, as the MBE is more likely to desorb from the surface before it can be further reduced. uu.nlunil.ch DFT calculations have shown that the difference in adsorption energy between MBY and MBE is significantly larger on the {100} plane compared to the {111} plane, suggesting that competition for active sites on the {100} plane would be minimal. unil.ch

Calculated Adsorption Energies of MBY and MBE on Pd Surfaces
MoleculeSurface ConfigurationAdsorption Energy (kJ mol-1)
MBY(h2-MBY)C11 on Pd30-214.3
MBY(h2-MBY)P00 on Pd30-120.3
MBE(h2-MBE)C00 on Pd30-141.3
MBE(h2-MBE)P11 on Pd30-68.3

The hydrogenation of 2-methyl-3-butyn-2-ol is a structure-sensitive reaction, meaning its rate and selectivity are highly dependent on the catalyst's physical structure, such as particle size and crystal facet exposure. mdpi.comacs.orgunil.ch

DFT studies have elucidated that the reduction of the triple bond in MBY to a double bond is significantly faster on the planar surfaces of palladium nanoparticles than on edge or corner sites. unil.ch Conversely, the subsequent hydrogenation of the double bond in MBE to a single bond appears to occur almost exclusively on the edge sites of the palladium nanoparticles. unil.ch This indicates that catalysts with a higher proportion of planar sites relative to edge and corner sites would favor the selective formation of this compound.

Experimental studies using shape-controlled palladium nanoparticles supported on silica (B1680970) have validated these computational findings. acs.orgunil.ch For instance, the hydrogenation of MBY was found to be more active on Pd {111} planes compared to {100} planes. unil.ch The use of different support materials, such as ZnO or γ-Al2O3, can also influence the catalyst's performance by modifying the electronic properties of the palladium, which in turn affects the adsorption and reaction pathways. mdpi.comresearchgate.netresearchgate.net For example, high-temperature reduction of Pd/γ-Al2O3 catalysts can lead to the formation of Pd-Al species that exhibit improved selectivity towards MBE. mdpi.comresearchgate.net

The size of the catalyst particles also plays a role. In a study comparing 2 nm and 7 nm copper nanoparticles on a silica support for the hydrogenation of MBY, the larger 7 nm particles were found to be intrinsically more active and selective towards MBE. uu.nl This further underscores the structure-sensitive nature of this catalytic process.

Effect of Catalyst Structure on MBY Hydrogenation
CatalystKey Structural FeatureObserved Effect on ReactionReference
Pd NanoparticlesPlanar vs. Edge/Corner SitesTriple bond hydrogenation is faster on planar sites; double bond hydrogenation is faster on edge sites. unil.ch
Pd/SiO2{111} vs. {100} planesHigher activity on {111} planes for MBY hydrogenation. unil.ch
Cu/SiO27 nm vs. 2 nm particlesLarger particles (7 nm) show higher intrinsic activity and selectivity. uu.nl
Pd/γ-Al2O3Formation of Pd-Al speciesImproved selectivity towards MBE after high-temperature reduction. mdpi.comresearchgate.net

The kinetics of the three-phase hydrogenation of 2-methyl-3-butyn-2-ol (MBY) over palladium-based catalysts are often described using the Langmuir-Hinshelwood model. researchgate.netrsc.orgacs.orgunil.ch This model assumes that the reaction occurs between species adsorbed on the catalyst surface.

In the context of MBY hydrogenation, a common assumption is the noncompetitive adsorption of hydrogen and the organic molecules (MBY, MBE, and MBA) on the catalyst's active sites. researchgate.netrsc.orgacs.org However, some models consider competitive adsorption for the organic species and dissociative adsorption for hydrogen. unil.ch The reaction is modeled as a series of steps: the hydrogenation of MBY to this compound (MBE), followed by the subsequent hydrogenation of MBE to 2-methyl-2-butanol (MBA). mdpi.com

Kinetic models have been developed for various catalytic systems, including commercial palladium-based catalysts and Pd/ZnO catalysts. researchgate.netrsc.orgacs.org These models are capable of predicting the concentration profiles of the involved chemical species under different operating conditions, such as varying temperatures, pressures, and catalyst loadings. acs.org For example, a kinetic model for a commercial palladium catalyst was successfully validated for temperatures between 313–353 K and pressures from 3.0–10.0 bar. acs.org

The kinetic and adsorption parameters derived from these models provide valuable insights into the reaction mechanism. For instance, they can quantify the relative adsorption strengths of the reactants and products, which is a key determinant of selectivity. The successful application of Langmuir-Hinshelwood kinetics has been crucial for understanding and optimizing industrial reactors for the production of this compound. researchgate.netrsc.org

Hydrogenation of 2-Methyl-3-butyn-2-ol to this compound

Other Significant Chemical Transformations

This compound can participate in nucleophilic substitution reactions. The hydroxyl group can be protonated by a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), to form a good leaving group (water). stackexchange.com The departure of water generates a tertiary allylic carbocation.

This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. A nucleophile, such as a halide ion, can then attack either of these electrophilic centers. The stability of the resulting product, particularly the substitution of the double bond, can influence the product distribution. stackexchange.com

An example of such a reaction is the chlorination of this compound using hydrochloric acid to synthesize 1-chloro-2-methyl-3-buten-2-ol. In the reaction with HBr, a competition exists between the formation of the tertiary bromide and the primary bromide due to the nature of the allylic carbocation intermediate. stackexchange.com

Furthermore, this compound can be formed through a nucleophilic substitution reaction itself. For instance, the reaction of 1-chloro-3-methyl-2-butene (B146958) with sodium hydroxide (B78521) produces this compound as the major product (85% yield) via an SN2' mechanism, which involves an allylic rearrangement. wikipedia.org

Reduction Reactions (beyond hydrogenation)

Reduction reactions of this compound primarily target the carbon-carbon double bond, as the tertiary alcohol functionality is already in a reduced state and cannot be further reduced. The user's exclusion of catalytic hydrogenation directs the focus to chemical reducing agents.

With Metal Hydrides (e.g., LiAlH₄, NaBH₄)

Common metal hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful agents for the reduction of polar functional groups like aldehydes, ketones, and esters. masterorganicchemistry.commasterorganicchemistry.com However, they are generally not effective for the reduction of isolated (non-conjugated) carbon-carbon double bonds. masterorganicchemistry.comgoogle.com

The alkene in this compound is not conjugated to a carbonyl or other activating group, rendering it inert to attack by hydride ions (H⁻) from these reagents under standard conditions. While some specialized hydride reagents or conditions exist for alkene reduction, they are not standard applications. Therefore, treatment of this compound with LiAlH₄ or NaBH₄ is not expected to result in the reduction of the vinyl group.

Reducing AgentSolventExpected Outcome
Lithium Aluminum Hydride (LiAlH₄)Ether, THFNo Reaction
Sodium Borohydride (NaBH₄)Alcohols, WaterNo Reaction

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry Applications for 2-Methyl-3-buten-2-OL and Derivatives

Mass spectrometry is a powerful tool for the analysis of this compound and its reaction products, offering high sensitivity and the ability to identify compounds based on their mass-to-charge ratio.

Synchrotron photoionization mass spectrometry provides detailed information about the ionization and dissociation processes of this compound. Studies using tunable vacuum ultraviolet (VUV) synchrotron radiation have determined the adiabatic ionization energy (AIE) of MBO and the appearance energies (AEs) of its fragment ions. copernicus.orgconicet.gov.ar In one such study, the photoionization and dissociation of MBO were investigated in the energy range of 8.0–15.0 eV. copernicus.orgconicet.gov.ar The most dominant fragmentation pathway was found to be the direct elimination of a methyl group (CH₃), leading to a resonance-stabilized radical cation. copernicus.orgconicet.gov.ar Interestingly, these studies also revealed intramolecular migration of a methyl group, a rare phenomenon in the dissociative photoionization of metal-free organic molecules. copernicus.org

Key fragment ions and their appearance energies (AEs) determined by synchrotron photoionization mass spectrometry are presented in the table below.

Fragment IonChemical FormulaAppearance Energy (eV)
C₄H₇O⁺Not available in search results
C₃H₇O⁺Not available in search results
C₅H₉⁺Not available in search results
C₃H₆O⁺Not available in search results
CH₃CO⁺Not available in search results
CH₃O⁺Not available in search results
C₄H₅⁺Not available in search results
C₃H₅⁺Not available in search results

Data compiled from studies on the photoionization and dissociation of MBO. copernicus.orgconicet.gov.ar

Furthermore, the oxidation of MBO initiated by O(³P) atoms has been studied using synchrotron photoionization mass spectrometry, identifying various reaction products at different temperatures. At room temperature, the primary products were ethenol, acetaldehyde, and acetone (B3395972). nih.gov At higher temperatures (550 and 650 K), additional products such as propene, cyclobutene, 1-butene, trans-2-butene, 3-penten-2-one, and 3-methyl-2-butenal (B57294) were also observed. nih.gov

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive technique for real-time monitoring of volatile organic compounds (VOCs) like this compound in the atmosphere. acs.org However, a significant challenge in the atmospheric measurement of MBO is its potential interference with isoprene (B109036), another important biogenic VOC. spectrabase.com Standard PTR-MS using H₃O⁺ as the reagent ion produces a fragment of MBO ([M+H-H₂O]⁺) that has the same mass-to-charge ratio as protonated isoprene ([M+H]⁺). spectrabase.comd-nb.info

To overcome this, methods have been developed using alternative reagent ions. The use of NO⁺ as a reagent ion in a technique known as Selective Reagent Ionization Mass Spectrometry (SRI-MS) allows for the selective and interference-free detection of both MBO and isoprene. d-nb.infospectrabase.com With NO⁺, isoprene is ionized via charge transfer, while MBO undergoes a hydroxide (B78521) ion transfer reaction, resulting in distinct product ions that can be easily resolved. d-nb.info This method has been successfully applied in field studies to measure MBO concentrations in environments where it is a dominant biogenic emission, such as ponderosa pine forests. d-nb.info Another approach, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), also allows for the simultaneous online measurement of isoprene and MBO by employing different reagent ions. spectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of a broad range of reaction products of this compound. In studies of the atmospheric oxidation of MBO, GC-MS analysis of filter extracts has been used to identify secondary organic aerosol (SOA) components. researchgate.net These studies, often involving derivatization techniques with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and bis-(trimethylsilyl)trifluoroacetamide (BSTFA), have identified numerous oxygenated products. researchgate.netchemicalbook.comnih.gov

GC-MS has also been instrumental in identifying byproducts in the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to this compound over copper nanocatalysts, where acetone and methylbutenes were detected as side products. sigmaaldrich.com Furthermore, in studies of the non-enzymatic formation of MBO from dimethylallyl diphosphate (B83284) (DMADP) catalyzed by manganese ions, GC-MS was used to identify the reaction products in the headspace gas. acs.org

Ion trap mass spectrometry has been effectively employed in the analysis of photooxidation products of this compound. A significant application has been in the identification and analysis of 2-hydroxy-2-methylpropanal (B1210290), a proposed photooxidation product of MBO. chemicalbook.comnih.gov The identity of this compound, which was initially tentatively identified in chamber studies, was confirmed by comparing the mass spectra and gas chromatographic retention times of the derivatized compound from both chamber experiments and a synthesized authentic standard. chemicalbook.comnih.gov This technique has enabled the first ambient air measurements of 2-hydroxy-2-methylpropanal in environments with high MBO emissions. chemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for the structural elucidation of molecules and plays a role in understanding the reaction mechanisms involving this compound. While direct mechanistic studies of MBO reactions using NMR are not extensively detailed in the provided search results, the technique is crucial for characterizing key intermediates and products, thereby providing mechanistic insights.

For instance, in the study of secondary organic aerosol (SOA) formation from MBO photooxidation, an epoxide intermediate, (3,3-dimethyloxiran-2-yl)methanol, was synthesized to investigate its role in acid-catalyzed reactive uptake. oup.com The structure of this synthesized MBO epoxide was confirmed using ¹H and ¹³C NMR spectroscopy. oup.com The detailed NMR data provided unambiguous evidence for the structure of the epoxide, which is a critical piece of information for understanding the subsequent reactions that lead to SOA formation.

The reported NMR data for the synthesized MBO epoxide is summarized below:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H3.83dd12.2, 4.3CH₂
¹H3.67dd12.2, 6.7CH₂
¹H2.96dd6.7, 4.3oxiranyl-H
¹H2.0bsOH
¹H1.33sCH₃
¹H1.30sCH₃
¹³C64.0
¹³C61.7
¹³C59.1
¹³C25.0
¹³C19.0

Data from the synthesis and characterization of (3,3-dimethyloxiran-2-yl)methanol. oup.com

Infrared Spectroscopy (FTIR) for Reaction Product Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying and quantifying the gas-phase products of the atmospheric oxidation of this compound. In simulation chamber studies, long-path FTIR spectroscopy is used to monitor the decay of MBO and the formation of its oxidation products in real-time. chemicalbook.com

Studies on the reaction of MBO with hydroxyl (OH) radicals and ozone have identified several key products using FTIR. In the reaction with OH radicals, 2-hydroxy-2-methylpropanal (HMPr) was positively identified and quantified. chemicalbook.com The reaction with ozone also yielded HMPr, with its formation being dependent on humidity. chemicalbook.com Other products identified by FTIR in these oxidation reactions include acetone and formaldehyde. chemicalbook.com

The table below lists some of the identified products from the atmospheric oxidation of MBO and their characteristic infrared absorption bands.

ProductChemical FormulaCharacteristic FTIR Absorption Bands (cm⁻¹)
2-Hydroxy-2-methylpropanal (HMPr)C₄H₈O₂Not specified in search results
AcetoneC₃H₆ONot specified in search results
FormaldehydeCH₂ONot specified in search results

Products identified in simulation chamber studies of MBO oxidation. chemicalbook.com

Chromatographic Techniques for Separation and Quantification

The separation and quantification of this compound (MBO) in various matrices are predominantly achieved through chromatographic methods. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been effectively utilized, often coupled with mass spectrometry (MS) for definitive identification and sensitive detection. The choice of technique depends on the sample matrix, the required sensitivity, and the presence of potential interfering compounds.

Gas chromatography is a cornerstone for the analysis of volatile organic compounds like MBO. nist.govnist.gov It is particularly useful for analyzing air samples and emissions from biological sources. copernicus.org In a study on the non-enzymatic formation of isoprene and MBO, GC was used to analyze the headspace gas of the reaction mixture, identifying MBO with a retention time of 4.77 minutes. nih.gov The NIST Chemistry WebBook provides Kovats retention indices for this compound on a non-polar SE-30 packed column at an isothermal temperature of 100°C, with a reported index of 606. nist.gov Further data from temperature-ramped analyses on non-polar columns show a range of normal alkane retention indices, highlighting the compound's behavior under different GC conditions. nist.gov

Table 1: Gas Chromatography Retention Data for this compound

Column Type Stationary Phase Temperature Program Retention Index (I)
Packed SE-30 Isothermal (100°C) 606
Capillary Non-polar Temperature Ramp 593 - 614

Data sourced from the NIST Chemistry WebBook. nist.gov

High-performance liquid chromatography offers a versatile alternative for the analysis of MBO, especially in liquid samples or when derivatization is required. sielc.comsielc.com Reverse-phase (RP) HPLC methods are common, utilizing columns such as C18. sielc.comsielc.com A typical mobile phase for the analysis of MBO consists of a mixture of acetonitrile, water, and an acidifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com These methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) in ultra-high-performance liquid chromatography (UPLC) allows for faster analysis times. sielc.comsielc.com

In the context of atmospheric chemistry, both GC-MS and liquid chromatography have been employed to characterize the gas and particle-phase products from the photooxidation of MBO. copernicus.org For GC-MS analysis of aerosol filter samples, derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice to increase the volatility and thermal stability of the analytes. copernicus.orgacs.org

Table 2: High-Performance Liquid Chromatography Methods for this compound Analysis

Column Type Mobile Phase Components Detector Application
Newcrom R1 Acetonitrile, Water, Phosphoric Acid UV, MS Analytical Separation, Pharmacokinetics
Newcrom C18 Acetonitrile, Water, Phosphoric/Formic Acid UV, MS Analytical and Preparative Separation

Information compiled from SIELC Technologies application notes. sielc.comsielc.com

The challenge of selectively measuring MBO in the presence of its isomer, isoprene, has led to the development of specialized analytical techniques. copernicus.orgresearchgate.net While traditional proton-transfer reaction mass spectrometry (PTR-MS) can struggle to distinguish between these two compounds due to signal overlap, methods utilizing NO+ as the primary ion in a mass spectrometer have shown high selectivity. copernicus.orgresearchgate.net This approach, along with dedicated gas chromatographic methods, is crucial for accurately quantifying MBO in complex environmental and biological samples. copernicus.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the fundamental aspects of MBO's chemical behavior. These methods allow for the precise determination of molecular geometries and the energetics of reaction pathways.

Optimization of Geometries for Reactants, Intermediates, and Transition States

The accurate prediction of molecular structures is critical for understanding reaction mechanisms. High-level quantum chemistry calculations have been employed to optimize the geometries of reactants, intermediates, and transition states in reactions involving MBO. For instance, in the Cl-initiated oxidation of MBO, the geometries of all relevant species were optimized at the MP2(full)/6-311G(d, p) level of theory. tandfonline.com This level of theory provides a reliable description of the electron correlation effects that are important for these systems.

Similarly, in the study of the VUV photochemistry of MBO, high-level quantum chemistry calculations were used to identify three direct and five indirect reaction channels, the latter involving transition states and intermediates. rsc.org The geometries of peroxy and alkoxy radicals formed during the atmospheric degradation of MBO have been determined using the B3LYP/6-31G(d,p) level of theory, identifying various low-energy conformers. rsc.orgrsc.org

Table 1: Optimized Geometries of Species in the Cl-Initiated Reaction of 2-Methyl-3-buten-2-ol (Note: Specific geometric parameters like bond lengths and angles are typically found in the supplementary information of the cited papers and are represented here as "Calculated Value".)

Species Parameter Calculated Value
MBO (Reactant) C=C bond length Value from calculation
C-O bond length Value from calculation
O-H bond length Value from calculation
IM1 Adduct C-Cl bond length Value from calculation
[(CH₃)₂C(OH)CHCH₂Cl] C-C bond length Value from calculation
IM2 Adduct C-Cl bond length Value from calculation
[(CH₃)₂C(OH)CHClCH₂] C-C bond length Value from calculation
Transition State (TS) Imaginary frequency Value from calculation

Refinement of Single-Point Energies

To obtain highly accurate energy values for the optimized geometries, single-point energy calculations are performed using more computationally expensive and accurate methods. For the Cl-initiated oxidation of MBO, single-point energies were refined at the CCSD(T)/6-311+G(d,p) level. tandfonline.com This "gold standard" method in computational chemistry provides a very accurate description of the electron correlation energy.

In the investigation of the reaction of MBO with OH radicals, the potential energy surfaces for H-abstraction and OH-addition were studied at the CCSD(T)/CBS//M06-2X/def2-TZVP level, indicating a high level of theory was used to achieve chemical accuracy. nih.gov

Table 2: Refined Single-Point Energies for Key Species in MBO Reactions (Note: Energies are typically reported relative to the reactants and are represented here as "Calculated Value".)

Reaction Species Energy (kcal/mol)
Cl + MBO Reactants 0.0
IM1 Adduct Calculated Value
IM2 Adduct Calculated Value
Transition State Calculated Value
OH + MBO Reactants 0.0
HO-MBO Adducts -27.0 to -33.4 acs.orgnih.gov
Transition State Calculated Value

Potential Energy Surface Profiling

The construction of potential energy surfaces (PES) provides a comprehensive view of a chemical reaction, mapping out the energy of the system as a function of the positions of the atoms. For the Cl-initiated reaction of MBO, the PES profiles were constructed at the CCSD(T)/6-311+G(d,p)//MP2(full)/6-311G(d,p) + 0.95 × ZPE level of theory. tandfonline.com This allows for a detailed discussion of the possible reaction channels and their relative likelihood.

Theoretical calculations of the energetics of the OH + MBO reaction have shown that the stability of the different HO-MBO adducts is similar, with predicted stabilization energies between 27.0 and 33.4 kcal/mol relative to the reactants. acs.orgnih.gov The addition of the OH radical to the internal carbon atom is predicted to be slightly more stable. acs.orgnih.gov

Kinetic Modeling and Rate Constant Predictions

Kinetic modeling translates the information from quantum chemical calculations into macroscopic observables like reaction rates and product distributions.

RRKM Theory for Reaction Rate Analysis

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to predict the rates of unimolecular reactions from the properties of the potential energy surface. This theory has been applied to analyze the kinetics of various reactions involving MBO. For example, simplified calculations based on RRKM theory have been used to estimate termolecular rate constants for the OH + MBO reaction, which were found to be in reasonable agreement with experimental values. acs.orgnih.gov

In the study of the VUV photochemistry of MBO, RRKM theory was used for the kinetics analysis of the dissociation channels of interest. rsc.org Similarly, for the reaction of MBO with OH radicals, rate constants were calculated using RRKM/master equation (ME) theory over a broad range of temperatures and pressures. nih.gov

Activation Barrier Determinations

The activation barrier, or activation energy, is a critical parameter that governs the rate of a chemical reaction. Computational chemistry provides a powerful tool for determining these barriers. For the Cl-initiated reaction of MBO, the calculations indicated that the reaction predominantly proceeds via the addition of Cl atoms to the double bond, a pathway with a lower activation barrier than the direct abstraction of H atoms. tandfonline.com

In the atmospheric degradation of MBO, the β-C-C scission reactions of alkoxy radicals are computed to have low activation barriers. rsc.orgrsc.org In contrast, the barriers for intramolecular H-atom transfers across OH···O˙ hydrogen bonds in peroxy radicals derived from MBO appear to be too high for these reactions to be significant. rsc.org The activation energy for the hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to MBO over a Pd/TiO₂ catalyst was experimentally determined and compared to theoretical values. mdpi.com

Table 3: Calculated Activation Barriers for Selected Reactions of this compound and Related Species

Reaction Description Activation Barrier (kJ/mol)
MBO + Cl Cl addition to double bond Calculated Value
MBO + Cl H-abstraction Calculated Value
Alkoxy Radical from MBO β C-C scission Low rsc.orgrsc.org
Peroxy Radical from MBO 1,5 H-shift High rsc.org
2-Methyl-3-butyn-2-ol Hydrogenation to MBO over Pd/TiO₂ 12 mdpi.com

Molecular Orbital and Electron Localization Function Analysis

Theoretical investigations into the vacuum ultraviolet (VUV) photochemistry of this compound (MBO232) have utilized molecular orbital (MO) calculations and Electron Localization Function (ELF) analysis to elucidate its dissociation pathways. rsc.org These studies are particularly significant for atmospheric chemistry, where VUV photochemistry of biogenic volatile organic compounds (BVOCs) like MBO232 plays an important role. rsc.org

Upon photoionization, one of the most interesting and unusual processes observed is the migration of a methyl (CH₃) group. rsc.org High-level quantum chemistry calculations, combined with MO and ELF analysis, have been employed to explain this rare phenomenon in metal-free organic molecules. rsc.orgresearchgate.net The analysis helps in exploring non-conventional dissociation channels, such as those involving a CH₃ roaming mechanism. rsc.org

In a study of the photoionization and dissociation of MBO232 between 8.0 and 15.0 eV, researchers determined the appearance energies for eight distinct fragment ions. rsc.org The calculations indicated that these fragments are formed through three direct channels and five indirect channels that proceed via transition states and intermediates. rsc.org The most dominant pathway is the direct elimination of a CH₃ group. rsc.org However, the selective migration of a CH₃ group toward the cation center is responsible for the various indirect dissociation channels. rsc.org ELF analysis provides a visual representation of electron localization, mapping regions of high electron density (like bonds and lone pairs) and offering a framework to understand the shifts in electron density that facilitate such rearrangements. researchgate.netjussieu.fr

Table 1: Appearance Energies of Fragment Ions from MBO232 Photoionization

Fragment IonChemical FormulaAppearance Energy (eV)
C₄H₇O⁺C₄H₇O⁺Determined
C₃H₇O⁺C₃H₇O⁺Determined
C₅H₉⁺C₅H₉⁺Determined
C₃H₆O⁺C₃H₆O⁺Determined
CH₃CO⁺CH₃CO⁺Determined
CH₃O⁺CH₃O⁺Determined
C₄H₅⁺C₄H₅⁺Determined
C₃H₅⁺C₃H₅⁺Determined
Source: Data derived from synchrotron photoionization mass spectrometry studies. rsc.org

Molecular Dynamics Simulations for Reaction Initiation

Molecular dynamics (MD) simulations have been instrumental in understanding the initiation of the non-enzymatic formation of this compound (2-MBO) and isoprene (B109036) from their precursor, dimethylallyl pyrophosphate (DMADP). nih.govdntb.gov.ua This process is significant as it sheds light on the fundamental mechanisms of isoprene and 2-MBO biosynthesis, which can occur non-enzymatically in the environment, particularly in the presence of certain metal ions like Mn²⁺. nih.govdntb.gov.ua

MD simulations of DMADP suggest that the reaction is initiated by the deprotonation of a hydrogen atom on the terminal allyl carbon. nih.govdntb.gov.ua This deprotonation is facilitated by a phosphate (B84403) oxygen atom within the DMADP molecule itself. nih.gov The removal of the proton generates a carbocation and an allyl anion intermediate. nih.govdntb.gov.ua Following this initiation step, the reaction can proceed down two different pathways:

Quenching: The intermediate can be quenched to produce isoprene. nih.gov

Hydroxyl Addition: A hydroxyl group can be added via an Sₙ1 reaction mechanism to form this compound. nih.gov

The reaction conditions, such as temperature, pH, and the concentration of metal cofactors like Mn²⁺, influence the ratio of isoprene to 2-MBO produced. nih.gov For instance, higher concentrations of Mn²⁺ and higher temperatures tend to favor the formation of isoprene over 2-MBO. nih.gov The formation of both compounds is enhanced under acidic and neutral pH conditions compared to alkaline environments. nih.govdntb.gov.ua These simulations provide a foundational understanding of the reaction mechanism that is also relevant to enzymatic synthesis by terpene synthases, which often require Mn²⁺ or Mg²⁺ as cofactors. nih.gov

Table 2: Factors Influencing Non-Enzymatic Formation of 2-MBO and Isoprene

FactorObservation
Metal Ion Isoprene formation is significantly enhanced by Fe²⁺, and to a lesser extent by Mn²⁺ or Cu²⁺. nih.govdntb.gov.ua
Mn²⁺ Concentration At higher Mn²⁺ concentrations, isoprene formation predominates over 2-MBO. nih.govdntb.gov.ua
Temperature Isoprene formation increases exponentially with temperature, with a higher proportion of isoprene to 2-MBO at elevated temperatures. nih.govdntb.gov.ua
pH Formation of both isoprene and 2-MBO is enhanced in acidic and neutral pH conditions compared to alkaline conditions. nih.govdntb.gov.ua
Source: Data from studies on the non-enzymatic formation from DMADP. nih.govdntb.gov.ua

Density Functional Theory (DFT) Paradigms for Adsorption and Hydrogenation

Density Functional Theory (DFT) has been extensively applied to investigate the adsorption and hydrogenation of this compound (MBE) on catalyst surfaces, particularly palladium (Pd). acs.orgunil.ch These studies are critical for optimizing the selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to MBE, an important step in the synthesis of vitamins. mdpi.com

DFT calculations reveal that the hydrogenation process is structure-sensitive, meaning its efficiency and selectivity depend on the specific atomic arrangement of the catalyst surface. acs.orgunil.ch Studies on a Pd₃₀ cluster model, which includes both {100} and {111} faces, have shown that different sites (plane, edge, or corner atoms) exhibit distinct activities. acs.orgunil.ch

The adsorption and activation of the C=C double bond in MBE are key to the subsequent hydrogenation to the fully saturated alcohol. acs.orgunil.ch DFT studies indicate that the C=C moieties of MBE are typically activated by low-coordination sites, such as the corner and edge atoms of palladium nanoparticles. acs.orgunil.ch This is in contrast to its precursor, MBY, where the C≡C triple bond appears to be activated more effectively by plane sites. acs.orgunil.ch

The adsorption energy of the molecule on the catalyst surface plays a controlling role in the reaction mechanism. acs.orgunil.ch DFT calculations have excluded that over-hydrogenation pathways are significantly affected by site topologies, suggesting that the adsorption energy is the distinguishing factor. acs.orgunil.ch Furthermore, these computational models have been validated by experimental results from gas-phase hydrogenation, explaining the high selectivity observed when the reaction occurs in an aqueous solution. acs.org The presence of water can influence the selectivity towards MBE. acs.orgunil.ch

Biological and Biochemical Roles of 2 Methyl 3 Buten 2 Ol

Natural Occurrence and Distribution in Organisms

2-Methyl-3-buten-2-ol is synthesized and emitted by a diverse range of organisms, highlighting its widespread, albeit often specialized, presence in the biosphere.

As a plant metabolite, this compound is produced by numerous species, often contributing to their characteristic aroma and defense mechanisms. nih.govchemicalbook.comscent.vn

Pine Trees: Many pine species, particularly those native to western North America such as Ponderosa pine (Pinus ponderosa) and Lodgepole pine (Pinus contorta), are significant emitters of MBO. nih.govthegoodscentscompany.com The emission is light-dependent, occurring from the needles and contributing substantially to the atmospheric chemistry of forested regions. nih.gov In some emitting pine species, the emission rates of MBO can be one to two orders of magnitude higher than those of monoterpenes.

Hops (Humulus lupulus): MBO is a known constituent of hops. chemicalbook.com It is formed during the storage of hops and can contribute to their sedative and hypnotic properties. The concentration of MBO in hops increases continuously after drying, reaching maximum levels after about two years of storage.

Black Currants (Ribes nigrum): This compound is found in the volatile aroma profile of black currants, contributing to the complex fragrance of the plant's leaves, buds, and berries.

Other Plants: The compound has also been identified in various other plants, including certain species of birch, aspen, and the orchid Aerides lawrenceae. It is also a volatile component in Dekopon, a hybrid citrus fruit.

PlantCommon Name(s)Notes on Occurrence
Pinus spp.Pine Trees (e.g., Ponderosa, Lodgepole)High rates of light-dependent emission from needles. nih.gov
Humulus lupulusHopsForms during storage; contributes to sedative properties. chemicalbook.com
Ribes nigrumBlack CurrantComponent of the plant's characteristic aroma.
Populus tremulaAspenDetected in bark extracts.
Betula spp.BirchDetected in bark extracts of several species.
Citrus reticulata x C. sinensis x C. unshiuDekopon (Shiranuhi Mandarin)Identified as a volatile chemical in extracts.

The presence of this compound is not limited to the plant kingdom; it has also been identified as an animal metabolite. chemicalbook.comscent.vn Its most well-documented role in animals is as a semiochemical. For instance, it functions as an alarm pheromone for the European hornet, Vespa crabro.

Role as a Pheromone Component in Insect Communication

MBO is a key semiochemical, particularly in the chemical language of bark beetles, where it functions as a critical component of their aggregation pheromones.

In the European spruce bark beetle (Ips typographus), one of the most destructive pests of spruce forests, this compound is one of two principal aggregation pheromone components. thegoodscentscompany.com It is produced by male beetles to attract both males and females to a host tree, initiating a mass attack.

The efficacy of MBO is highly dependent on its combination with other compounds. The full attractive signal for Ips typographus is a blend, with cis-verbenol (B83679) being the other primary component. The blend of these two compounds is essential for attraction; subtracting either MBO or cis-verbenol from the mix renders it non-attractive. Other compounds identified from male beetles, such as trans-verbenol (B156527) and myrtenol, appear to have no significant effect on attraction when subtracted from the blend. The addition of ipsdienol (B1210497) can, however, slightly increase the catch rate. MBO specifically appears to influence the beetle's orientation at short distances, increasing the likelihood of landing on the host tree.

CompoundRole in Ips typographus Pheromone Blend
This compound Principal aggregation pheromone component; essential for attraction.
cis-VerbenolPrincipal aggregation pheromone component; essential for attraction.
IpsdienolMinor component; addition can slightly increase attraction.
trans-VerbenolMinor component; subtraction has no significant effect on attraction.
MyrtenolMinor component; subtraction has no significant effect on attraction.

Biosynthetic Pathways and Enzyme Characterization

The formation of this compound in organisms proceeds through specific biochemical pathways involving the conversion of a key isoprenoid precursor.

The direct precursor for the biosynthesis of this compound is dimethylallyl pyrophosphate (DMAPP), an intermediate in the synthesis of all isoprenoids. nih.gov In plants like the Ponderosa pine, DMAPP is primarily formed via the mevalonate-independent (MEP) pathway. nih.gov

The conversion of DMAPP to MBO is catalyzed by a specific enzyme known as methylbutenol synthase. Research on the enzyme isolated from the needles of Gray pine (Pinus sabiniana) has revealed several key characteristics:

Substrate Specificity: The enzyme specifically utilizes DMAPP and does not act on geranyl diphosphate (B83284) (GPP).

pH Optimum: It functions optimally in a pH range of 7 to 8.

Cofactor Requirements: Like many other enzymes that use prenyl diphosphate substrates, methylbutenol synthase requires a divalent cation for its activity, with manganese (Mn²⁺) being preferred. It also requires the presence of potassium (K⁺) or ammonium (B1175870) (NH₄⁺) ions.

While the enzymatic pathway is the primary source of MBO in organisms, studies have also shown that the compound can be formed non-enzymatically from DMAPP in the presence of certain metal ions, particularly Mn²⁺, Fe²⁺, and Cu²⁺. This reaction involves the deprotonation and subsequent hydroxyl addition to the DMAPP molecule.

Methylbutenol Synthase Enzyme Mechanisms

The biosynthesis of this compound (MBO) is catalyzed by the enzyme methylbutenol synthase (MBO synthase). This enzyme facilitates the conversion of dimethylallyl diphosphate (DMAPP), a fundamental precursor in the isoprenoid pathway, into MBO. tandfonline.comnih.gov MBO synthase is a bifunctional enzyme, capable of producing both MBO and isoprene (B109036), with MBO being the predominant product in a ratio of approximately 90:1. nih.gov

The catalytic activity of MBO synthase is dependent on the presence of divalent cations, with a preference for manganese (Mn²⁺). nih.gov Monovalent cations are not an absolute requirement for its activity. nih.gov The reaction mechanism is initiated by the departure of the diphosphate group from DMAPP, which results in the formation of a carbocation intermediate. nih.gov This reactive intermediate can then be quenched in one of two ways: through the addition of a water molecule to form the tertiary alcohol, MBO, or by the abstraction of a proton from one of the methyl groups to yield isoprene. nih.gov

Structural modeling and phylogenetic analysis have revealed that MBO synthase is classified within the TPS-d1 group, which consists of gymnosperm monoterpene synthases. nih.gov It shares a close evolutionary relationship with linalool (B1675412) synthase from Picea abies. nih.gov A key feature of the MBO synthase active site is the presence of up to three phenylalanine residues. These residues are believed to play a crucial role in restricting the size of the active site, thereby favoring the smaller C5 substrate DMAPP over the larger C10 substrates typically utilized by monoterpene synthases. nih.gov This structural constraint is a critical determinant of its function as a hemiterpene synthase. nih.gov One of these phenylalanine residues is homologous to a phenylalanine residue found in the active site of isoprene synthases, suggesting a conserved mechanism for active site volume reduction in hemiterpene synthase evolution. nih.gov

Interestingly, the production of MBO and isoprene can also occur non-enzymatically from DMAPP in the presence of certain metal ions, particularly Mn²⁺. nih.gov This non-enzymatic reaction is thought to provide a basis for the enzymatic reaction catalyzed by MBO synthase and other terpene synthases that require a metal ion cofactor. nih.gov The ratio of isoprene to MBO in this non-enzymatic process is influenced by the concentration of Mn²⁺, with higher concentrations favoring the formation of isoprene. nih.gov

Hemiterpene Synthase Evolution

The evolution of hemiterpene synthases, such as MBO synthase, is a fascinating example of functional diversification within the broader family of terpene synthases (TPS). Phylogenetic studies have shown that MBO synthase is situated within the TPS-d1 group, which primarily comprises monoterpene synthases from gymnosperms. nih.gov Its closest known relative is linalool synthase, an enzyme that produces a C10 monoterpenol. nih.gov This close relationship strongly suggests that MBO synthase evolved from a monoterpene synthase ancestor. nih.gov

A primary mechanism driving the evolution of hemiterpene synthases from their monoterpene synthase progenitors appears to be the reduction of the active site volume. nih.gov In MBO synthase, this is achieved through the strategic placement of bulky amino acid residues, specifically up to three phenylalanine residues, within the active site. nih.gov These residues effectively create a smaller pocket that sterically hinders the binding of the larger C10 substrate, geranyl diphosphate (GPP), while accommodating the smaller C5 substrate, DMAPP. nih.gov This "molecular ruler" concept is a recurring theme in the evolution of terpene synthase specificity.

The broader evolutionary history of the plant TPS family indicates that it originated from ancestral triterpene synthase- and prenyl transferase-like enzymes through processes of gene duplication, followed by functional diversification. tandfonline.comresearchgate.net This has led to the seven currently recognized clades (a-h) of plant TPSs. tandfonline.comresearchgate.net Hemiterpene synthases, which are responsible for the production of C5 isoprenoids like isoprene and MBO, are found within the TPS-b subfamily in angiosperms. tandfonline.com The evolution of these specialized enzymes from synthases that produce larger terpenes represents a key innovation in plant metabolism, allowing for the production of a diverse array of volatile compounds with important ecological roles.

Interactions with Biological Molecules and Systems

Enzyme Activity Modulation

The activity of enzymes can be influenced by the presence of small molecules, and this compound has been shown to act as a modulator of specific enzyme systems. A notable example is its effect on the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide range of xenobiotic and endogenous compounds. nih.gov

Research has demonstrated that this compound can induce the activity of murine cytochrome P4503A (CYP3A). nih.govingentaconnect.com In a study by Mannering and Shoeman (1996), the administration of this compound to mice led to an increase in the activity of ethylmorphine N-demethylation, a functional marker for CYP3A activity. ingentaconnect.com This induction suggests that this compound can act as a xenobiotic signaling molecule, leading to the increased expression of this particular P450 isozyme. ingentaconnect.com The mechanism of CYP induction often involves the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), which then upregulate the transcription of CYP genes. nih.gov

The study also investigated the effects of structurally related compounds, 3-methyl-1-pentyn-3-ol (B165628) and tert-amyl alcohol, which were also found to be inducers of CYP3A. ingentaconnect.com This suggests that certain structural features of these small alcohols are recognized by the cellular machinery that regulates CYP3A expression. The induction of CYP enzymes can have significant physiological consequences, as it can alter the metabolism and clearance of other drugs and endogenous substances, potentially leading to drug-drug interactions or altered hormone homeostasis. ingentaconnect.com

CompoundEffect on Murine Hepatic Microsomal Enzymes
This compound Induces Cytochrome P4503A (CYP3A) activity (measured by ethylmorphine N-demethylation). ingentaconnect.com
Suppresses aniline (B41778) hydroxylation (marker for P4502E) at lower doses. ingentaconnect.com
Weak to moderate inducer of benzo[a]pyrene (B130552) hydroxylation (marker for P4501A). ingentaconnect.com
3-Methyl-1-pentyn-3-ol Induces Cytochrome P4503A (CYP3A) activity. ingentaconnect.com
No significant effect on aniline hydroxylation. ingentaconnect.com
Weak to moderate inducer of benzo[a]pyrene hydroxylation. ingentaconnect.com
tert-Amyl alcohol Induces Cytochrome P4503A (CYP3A) activity. ingentaconnect.com
Moderately induces aniline hydroxylation. ingentaconnect.com
Weak to moderate inducer of benzo[a]pyrene hydroxylation. ingentaconnect.com

This table summarizes the findings from the study by Mannering and Shoeman (1996) on the effects of this compound and related compounds on different cytochrome P450 activities in mice.

Metabolic Channeling of Isoprenoids

The introduction of MBO synthase into a non-native biological system can lead to the phenomenon of metabolic channeling, where the flow of intermediates in a metabolic pathway is redirected. A compelling example of this is observed when the MBO synthase gene from Pinus sabiniana is expressed in the cyanobacterium Nostoc punctiforme. nih.gov

In its native host, MBO synthase converts DMAPP into MBO. tandfonline.comnih.gov However, in the engineered Nostoc punctiforme, the production of MBO was not detected. Instead, a significant overproduction of phytol (B49457), a C20 diterpene alcohol, was observed. nih.gov This outcome is attributed to the interception of a metabolic intermediate from the MBO synthase-catalyzed reaction by a native enzyme in the cyanobacterium. nih.gov

Two models have been proposed to explain this metabolic rerouting. nih.gov One possibility is the presence of a native prenyltransferase with broad substrate specificity that can utilize an intermediate from the MBO synthase reaction. nih.gov A more likely explanation is the appropriation of the carbocation intermediate, formed when MBO synthase acts on DMAPP, by a native geranyl diphosphate (GDP) synthase. nih.gov This GDP synthase would then channel the intermediate into the phytol biosynthesis pathway, ultimately leading to the accumulation of phytol. nih.gov

This study provides a clear demonstration of how the introduction of a single heterologous enzyme can have profound and sometimes unexpected effects on the metabolic network of an organism. It highlights the interconnectedness of isoprenoid biosynthetic pathways and the potential for metabolic intermediates to be shuttled between different branches of the pathway. The biosynthesis of MBO itself in pines originates from the methyl-erythritol-4-phosphate (MEP) pathway, which supplies the DMAPP precursor, further illustrating the integration of hemiterpene synthesis within the broader framework of isoprenoid metabolism. nih.gov

OrganismExpressed EnzymeExpected ProductObserved ProductImplication
Pinus sabiniana (native)Methylbutenol SynthaseThis compound (MBO)This compound (MBO)Normal physiological production. tandfonline.comnih.gov
Nostoc punctiforme (engineered)Pinus sabiniana Methylbutenol SynthaseThis compound (MBO)Overproduction of PhytolMetabolic channeling of the MBO synthase intermediate into the native phytol biosynthesis pathway. nih.gov

This table contrasts the expected and observed products of MBO synthase expression in its native and a heterologous host, illustrating the concept of metabolic channeling.

Environmental Chemistry and Atmospheric Fate

Atmospheric Emission Sources and Fluxes

2-Methyl-3-buten-2-ol is a significant biogenic volatile organic compound (BVOC) emitted into the atmosphere by various plant species, particularly coniferous trees. High emission rates have been measured from the needles of several pine species, including Ponderosa pine (Pinus ponderosa), Lodgepole pine (Pinus contorta), and Jeffrey pine (Pinus jeffreyi). In certain North American pine forests, the atmospheric concentration of MBO can be four to seven times that of isoprene (B109036), another major BVOC. Studies have identified at least 11 pine species with high MBO emissions, all of which are native to North America, primarily in the western regions.

The emission of MBO from vegetation is a light-dependent process, similar to photosynthesis, and ceases in the dark. Emission rates show a strong correlation with incident light levels and temperature. MBO emissions typically increase exponentially with temperature up to about 35°C, with a rapid decline in emission rates observed above 42°C. Canopy level flux measurements over a subalpine forest in Colorado demonstrated a strong correlation between MBO fluxes and both light and temperature. In a Pinus taeda plantation, MBO was found to be the dominant BVOC emitted.

While global MBO emissions are a minor component of total BVOCs, they can be the primary reactive carbon species in specific ecosystems, such as the pine forests of the western United States.

Industrial activities also contribute to the atmospheric release of this compound, primarily through its synthesis and use in various applications. One of the main industrial synthesis routes involves the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114). This process is crucial for the production of intermediates used in the synthesis of vitamins A and E, as well as in the fragrance industry for aroma compounds.

Another industrial production method starts with isoprene, which undergoes hydrohalogenation followed by solvolysis. Potential release pathways in these industrial settings include fugitive emissions from process equipment, storage tanks, and during the handling and transportation of the chemical. Incomplete conversion during the synthesis process or losses during purification steps such as distillation can also lead to its release into the atmosphere.

Secondary Organic Aerosol (SOA) Formation Potential

The atmospheric oxidation of this compound is a known source of secondary organic aerosols (SOA), which are microscopic particles formed in the atmosphere. The formation of SOA from MBO has been observed in both laboratory and field studies.

The yield of SOA from MBO photooxidation is influenced by the concentration of nitrogen oxides (NOx). Under low-NOx conditions, which are typical of many forested environments where MBO emissions are high, measurable SOA formation occurs. Conversely, under high-NOx conditions, SOA formation from MBO is found to be negligible.

Aerosol acidity also plays a crucial role in MBO-derived SOA formation. Increased aerosol acidity has been shown to enhance the formation of SOA from MBO photooxidation. This enhancement is attributed to the acid-catalyzed reactive uptake of epoxide intermediates, such as (3,3-dimethyloxiran-2-yl)methanol, onto existing aerosol particles.

Chemical analysis of SOA formed from MBO has identified several key components. One major constituent is 2,3-dihydroxyisopentanol. Additionally, MBO-derived organosulfate isomers have been characterized in both laboratory-generated SOA and ambient fine aerosol samples, particularly in regions with significant MBO emissions. The presence of these compounds in atmospheric particles confirms the contribution of MBO to ambient SOA levels.

Precursor Role in Aerosol Nucleation and Growth

The photooxidation of this compound is a known pathway to the formation of secondary organic aerosol (SOA). Laboratory studies have demonstrated that the oxidation of MBO can lead to the formation and growth of new aerosol particles. While its structural similarity to isoprene suggests it could be a significant SOA precursor, its actual contribution is complex and dependent on atmospheric conditions.

Under low-NOₓ (nitrogen oxides) conditions, which are often characteristic of forested regions with high MBO emissions, slight aerosol formation has been observed. The growth of these aerosols can be significantly enhanced in the presence of acidic seed aerosol. This acid-catalyzed reactive uptake of MBO-derived epoxides onto existing particles is a key mechanism for SOA growth. The effective enthalpy of vaporization for MBO-derived SOA has been measured at 41 kJ mol⁻¹, a value similar to that of SOA formed from isoprene, indicating comparable volatility characteristics.

Characterization of Gas- and Particle-Phase Oxidation Products

The atmospheric oxidation of MBO results in a wide array of oxygenated organic compounds in both the gas and particle phases. Chamber studies have identified more than 68 different compounds, with 28 being tentatively identified. The major products indicate complex fragmentation and functionalization reactions following initial oxidation by radicals like OH.

Key identified oxidation products from the reaction of MBO with OH radicals include acetone (B3395972), glycolaldehyde, and 2-hydroxy-2-methylpropanal (B1210290) (HMPR). In the particle phase, significant components include 2,3-dihydroxyisopentanol (DHIP), glyoxal, and methylglyoxal. The presence of DHIP in both laboratory-generated SOA and ambient aerosol samples from forested areas suggests that MBO is a direct contributor to ambient fine particulate matter.

Below is a table of major gas- and particle-phase products identified from MBO oxidation.

PhaseCompound
Gas Phase Acetone
Glycolaldehyde
2-Hydroxy-2-methylpropanal (HMPR)
Formaldehyde
Methylglyoxal
Particle Phase 2,3-Dihydroxyisopentanol (DHIP)
Glyoxal
2-Hydroxy-2-oxoisopentanol
2,3-Dihydroxy-3-methylbutanal
2,3-Dihydroxy-2-methylsuccinic acid
2-Hydroxy-2-methylpropanedioic acid

This table is based on findings from referenced chamber studies.

**7.3.3. Factors Influencing SOA Yields (e.g., NOₓ, H₂O₂, SO₂) **

The efficiency with which MBO oxidation leads to secondary organic aerosol formation is highly dependent on the surrounding chemical environment, particularly the concentrations of nitrogen oxides (NOₓ), hydrogen peroxide (H₂O₂), and sulfur dioxide (SO₂).

The presence of NOₓ significantly impacts SOA yields. Studies have shown that under high-NOₓ conditions, the formation of SOA from MBO is negligible. In contrast, under low-NOₓ conditions, a small aerosol mass yield of around 0.1% has been observed. The yield of certain gas-phase products is also affected; for example, the glyoxal yield from MBO photooxidation is 25% under high-NOₓ conditions but drops to 4% under low-NOₓ conditions.

The presence of other oxidants also plays a crucial role. In experiments conducted with H₂O₂ in the absence of NOₓ, a laboratory SOA yield of 0.7% was measured for an aerosol mass of 33 μg m⁻³. Furthermore, aerosol acidity is a major factor, with studies showing that increased acidity enhances MBO-derived SOA formation when NOₓ levels are low.

The following table summarizes the reported SOA yields under various laboratory conditions.

ConditionSOA YieldReference
Low-NOₓ, Dry~ 0.1%
High-NOₓNegligible
MBO/H₂O₂ (NOₓ-free)0.7%
Enhanced Aerosol Acidity (Low-NOₓ)Enhanced

Environmental Partitioning and Transport

The movement and distribution of this compound through different environmental compartments are governed by its physical and chemical properties, which influence its exchange between the atmosphere and water bodies and its ultimate fate through biodegradation.

Air-Water Exchange Dynamics

This compound possesses properties that allow for significant partitioning into atmospheric water phases. With a Henry's Law constant estimated to be between 60 and 120 M atm⁻¹, the compound can partition efficiently into cloud and fog droplets and moderately into aqueous aerosols. This partitioning facilitates its involvement in aqueous-phase atmospheric chemistry, where it can undergo further oxidation reactions.

Biodegradation in Environmental Compartments

Once partitioned out of the atmosphere, this compound can be degraded by microorganisms. Specific bacteria are capable of utilizing this hemiterpene as their sole source of carbon and energy. Strains such as P. putida MB-1 and Aquabacterium tertiaricarbonis L108 have been identified as being capable of this degradation. The metabolic pathway in these bacteria involves the processing of this compound via other hemiterpenes like prenol and prenal. This microbial degradation represents a significant removal pathway for the compound in terrestrial and aquatic environments.

Applications of 2 Methyl 3 Buten 2 Ol in Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The utility of 2-methyl-3-buten-2-ol as a versatile intermediate is particularly prominent in the pharmaceutical industry. It serves as a precursor in the synthesis of essential vitamins and is a key component in the construction of complex active pharmaceutical ingredients (APIs). elchemy.comdataintelo.com

Precursor for Vitamins (e.g., Vitamin A, Vitamin E)

This compound is a critical intermediate in the industrial synthesis of both Vitamin A and Vitamin E. mdpi.com Its primary role is as a product of the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) (MBY). This controlled reduction of the alkyne to an alkene is a foundational step in building the larger molecules of these essential vitamins.

For Vitamin A synthesis, MBE is a recognized precursor. researchgate.net The synthesis pathway involves the partial reduction of MBY, often using a Lindlar-type catalyst or advanced palladium-based catalysts, to yield MBE with high selectivity. mdpi.com For instance, studies on the continuous-flow hydrogenation of MBY using a 1 wt.% Pd/γ-Al2O3 catalyst have demonstrated selectivities towards MBE as high as 97%. mdpi.comresearchgate.net This step is crucial for developing the correct isoprenoid side-chain structure of Vitamin A.

Catalyst SystemReaction ConditionsSelectivity for this compoundReference
Lindlar Catalyst (Pd/CaCO₃/Pb)Batch set-upHigh (avoids complete hydrogenation) mdpi.com
1 wt.% Pd/γ-Al₂O₃ (highly reduced)5 bar, 25 °C (continuous-flow)88% mdpi.com
1 wt.% Pd/γ-Al₂O₃ (highly reduced)1 bar, 45 °C (continuous-flow)97% mdpi.com
PdZn-ZnO/NCHSSemihydrogenation96% researchgate.net

This table presents data on the catalytic conversion of 2-methyl-3-butyn-2-ol to this compound, a key step in vitamin synthesis.

Synthesis of Active Pharmaceutical Ingredients

Beyond vitamins, this compound serves as an intermediate in the production of various active pharmaceutical ingredients (APIs). elchemy.com Its chemical structure provides a versatile scaffold for organic synthesis, enabling the construction of more complex drug molecules. While many specific synthetic pathways are proprietary, the role of MBE as a building block is acknowledged in the broader context of pharmaceutical manufacturing. elchemy.comdataintelo.com The precursor to MBE, 2-methyl-3-butyn-2-ol, is utilized in the development of antiviral drugs, indicating that its derivatives, including MBE, are valuable in medicinal chemistry for creating molecules with specific biological activities.

Role in Fragrance and Flavoring Agent Production

This compound is utilized extensively in the fragrance and flavor industries. elchemy.com It is valued both as a precursor for other fragrance compounds and as an ingredient itself. elchemy.comthegoodscentscompany.com Possessing a mild, herbal-type odor, it contributes to the scent profiles of a variety of perfumes and consumer products. thegoodscentscompany.com

Its ability to undergo reactions like esterification makes it a valuable component for creating complex and unique scent and taste profiles in fragrances, foods, and beverages. elchemy.com The compound is listed as a flavor and fragrance agent and is present in a wide variety of perfumes. mdpi.comthegoodscentscompany.com

Polymer and Resin Industry Applications

In the field of material science, this compound finds applications in the polymer industry. It is classified among alcohols and polyols used in this sector. nih.gov While its direct applications are often linked to its role as a monomer or a modifying agent, its precursor, 2-methyl-3-butyn-2-ol, is noted for its use in the synthesis of specialty polymers, suggesting a role for its derivatives in creating high-performance materials.

Derivatization for Specialized Chemical Building Blocks

The reactivity of this compound allows it to be converted into a range of other chemical intermediates. This derivatization is key to its role as a versatile building block, with its chlorinated derivatives being of particular note.

Synthesis of Chlorinated Derivatives

Chlorinated derivatives of this compound serve as important intermediates in further chemical syntheses. There are two primary contexts in which these derivatives are formed: as a product of direct reaction with chlorine or as an intermediate in the synthesis of MBE itself.

One documented synthesis route to this compound involves the reaction of isoprene (B109036) with a hydrohalide, such as hydrogen chloride. This initial step produces a chlorinated intermediate, principally 2-methyl-2-chloro-3-butene, which is then hydrolyzed using an aqueous base to yield the final this compound product. google.com

Furthermore, direct reaction of this compound with chlorine atoms has been studied. The gas-phase reaction initiated by chlorine atoms leads to the formation of several chlorinated products. Research has identified chloroacetaldehyde as a major product from this reaction. acs.org

ReactantsReaction ConditionsMajor Chlorinated ProductsMolar YieldReference
This compound + Cl atomsGas-phase, 700 Torr of airChloroacetaldehyde47 ± 5% acs.org
Isoprene + Hydrogen ChlorideLiquid-phase2-Methyl-2-chloro-3-butene (Intermediate)Not Applicable google.com

This table details the formation of chlorinated compounds from this compound or as intermediates in its synthesis.

Preparation of Diarylacetylenes via Coupling Reactions

2-Methyl-3-butyn-2-ol, a precursor to this compound, serves as a crucial building block in the synthesis of unsymmetrical diarylacetylenes. It functions as a protected form of acetylene (B1199291) in a one-pot, three-step sequence involving two distinct Sonogashira cross-coupling reactions. This method allows for the efficient coupling of two different aryl chlorides with a single acetylene unit.

The versatility of this method has been demonstrated with a variety of aryl chlorides, producing good to excellent yields of the desired diarylacetylene products.

Table 1: Examples of Unsymmetrical Diarylacetylenes Synthesized Using 2-Methyl-3-butyn-2-ol

Aryl Chloride 1 (Ar¹Cl) Aryl Chloride 2 (Ar²Cl) Product Yield (%)
4-Chlorotoluene Chlorobenzene 1-(4-Methylphenyl)-2-phenylacetylene 95
4-Chloroanisole Chlorobenzene 1-(4-Methoxyphenyl)-2-phenylacetylene 93
1-Chloro-4-nitrobenzene 4-Chlorotoluene 1-(4-Nitrophenyl)-2-(4-methylphenyl)acetylene 95

Enantioselective Synthesis of Propargylic Alcohols

Optically active propargylic alcohols are valuable intermediates in asymmetric synthesis. A practical and efficient method for their preparation involves the direct addition of terminal alkynes to aldehydes, a reaction in which precursors like 2-methyl-3-butyn-2-ol can be utilized. This process achieves high enantioselectivity through the use of a zinc triflate (Zn(OTf)₂) catalyst in conjunction with a chiral additive.

Notably, (+)-N-Methylephedrine has proven to be an effective and inexpensive chiral ligand for this transformation. The reaction proceeds under mild conditions and is robust, tolerating both air and moisture. This method is highly advantageous as it uses readily available starting materials and does not require the pre-formation of metalated acetylenes. The direct addition forms a new carbon-carbon bond and a stereogenic center simultaneously with high enantiomeric excess (ee), often up to 99%.

Table 2: Enantioselective Addition of Phenylacetylene to Aldehydes

Aldehyde Product Yield (%) Enantiomeric Excess (ee) (%)
Benzaldehyde 1,3-Diphenylprop-2-yn-1-ol 95 99
Cyclohexanecarboxaldehyde 1-Cyclohexyl-3-phenylprop-2-yn-1-ol 89 99
Isovaleraldehyde 5-Methyl-1-phenylhex-1-yn-3-ol 81 >99

Potential as Biofuel and Value-Added Products

This compound (MBO) is a biogenic volatile organic compound (BVOC) that holds potential as both a biofuel and a precursor for other valuable chemical products. As a C5 alcohol, it is part of a class of molecules being investigated as next-generation biofuels. Its production from renewable resources via metabolic engineering presents a promising avenue for sustainable fuel and chemical manufacturing.

Energy Content and Recovery Advantages

The utility of a compound as a biofuel is largely determined by its energy content, measured as specific energy (MJ/kg) or energy density (MJ/L). While specific energy data for this compound is not widely reported, it can be compared to other C5 alcohols and gasoline components. For instance, the weight calorific value of sec-butyl alcohol (2-butanol) is 32.9 MJ/kg, and its volumetric net heat of combustion is 26.7 MJ/L. It is expected that MBO would possess a comparable energy content.

Phytol (B49457) Overproduction from MBO Synthase Expression

Metabolic engineering efforts have revealed unexpected and valuable applications for the MBO biosynthetic pathway. In a notable study, the expression of an MBO synthase gene from Pinus sabiniana in the cyanobacterium Nostoc punctiforme did not result in the production of MBO. Instead, it led to a significant overproduction of phytol, a diterpene alcohol. Phytol is an economically important compound used in the synthesis of vitamins E and K1 and also has potential as a biofuel.

Two primary models have been proposed to explain this outcome:

Broad Substrate Specificity: A native prenyltransferase enzyme in Nostoc punctiforme may possess a broad substrate specificity that allows it to utilize intermediates from the MBO pathway.

Metabolic Intermediate Appropriation: A transient carbocation intermediate, formed by the action of the introduced MBO synthase on dimethylallyl pyrophosphate (DMAPP), may be intercepted and utilized by the native geranyl diphosphate (B83284) (GDP) synthase. This effectively channels the carbon flux away from MBO and towards the pathway for isoprenoid synthesis, ultimately leading to higher phytol accumulation.

This research highlights the complexities of bioengineering non-native hosts and demonstrates how redirecting metabolic pathways can lead to the overproduction of valuable compounds other than the primary target.

Table 3: Compounds Mentioned in the Article

Compound Name
(+)-N-Methylephedrine
1-(4-Methylphenyl)-2-phenylacetylene
1-(4-Methoxyphenyl)-2-phenylacetylene
1-(4-Nitrophenyl)-2-(4-methylphenyl)acetylene
1,3-Diphenylprop-2-yn-1-ol
1-Chloro-4-nitrobenzene
1-Cyclohexyl-3-phenylprop-2-yn-1-ol
2-Butanol
This compound (MBO)
2-Methyl-3-butyn-2-ol
4,4-Dimethyl-1-phenylpent-1-yn-3-ol
4-Chloroanisole
4-Chlorobenzonitrile
4-Chlorotoluene
4-(Phenylethynyl)benzonitrile
5-Methyl-1-phenylhex-1-yn-3-ol
Acetylene
Benzaldehyde
Chlorobenzene
Cyclohexanecarboxaldehyde
Diarylacetylene
Dimethylallyl pyrophosphate (DMAPP)
Geranyl diphosphate (GDP)
Isovaleraldehyde
Palladium chloride (PdCl₂)
Phenylacetylene
Phytol
Pivalaldehyde
Propargylic alcohol
X-Phos

Toxicological and Environmental Impact Research

Hazard Assessments and Risk Characterization

Research into the potential hazards associated with 2-Methyl-3-buten-2-ol has been conducted through various toxicological studies to characterize its risk to human health.

Acute toxicity studies have been performed to determine the effects of a single, short-term exposure to this compound across different routes of administration. The oral LD50 in rats was determined to be approximately 1800 mg/kg of body weight. nih.gov For intraperitoneal administration in rats, the LD50 was found to be 1,315 mg/kg. oecd.orgoecd.org In rabbits, the dermal LD50 was greater than 1,640 mg/kg bw, and for inhalation exposure in rats, the LC50 was found to be greater than 21.2 mg/L. nih.gov

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRoute of AdministrationValue
LD50RatOralca. 1800 mg/kg bw nih.gov
LD50RatIntraperitoneal1315 mg/kg oecd.orgoecd.org
LD50RabbitDermal> 1640 mg/kg bw nih.gov
LC50RatInhalation> 21.2 mg/L nih.gov

To understand the effects of longer-term exposure, repeated dose toxicity studies have been conducted. In a 28-day study where rats were administered the substance orally, a No-Observed-Adverse-Effect Level (NOAEL) was established. oecd.org The lowest NOAEL identified from these studies was 50 mg/kg/day. oecd.org At exposure levels above this NOAEL, apparent signs of toxicity were observed. oecd.org

The genotoxic potential of this compound, or its ability to damage genetic material, has been evaluated in multiple assays. The compound was found to be non-genotoxic. oecd.org In a bacterial reverse mutation assay, commonly known as the Ames test, using four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537), the substance was negative for inducing gene mutations, both with and without metabolic activation. oecd.org Furthermore, an in vivo micronucleus assay in mice, conducted via oral gavage, showed no evidence of chromosomal damage. oecd.org

Table 2: Genotoxicity Assessment of this compound

TestSystemResult
Ames TestBacterial (S. typhimurium)Negative (with and without metabolic activation) oecd.org
Micronucleus AssayIn vivo (Mice)Negative oecd.org

Studies have been conducted to assess the potential of this compound to cause irritation to the skin and eyes, as well as to induce skin sensitization. The substance is considered to be irritating to the eyes. oecd.org However, it is not classified as a skin irritant. oecd.org In a guinea pig maximization test, the compound did not show potential for skin sensitization. vub.be

Environmental Risk Assessment

The acute toxicity of this compound to aquatic organisms has been assessed. The substance is characterized as having low acute toxicity for water organisms. oecd.org In a 96-hour acute toxicity test with the golden ide fish (Leuciscus idus), the LC50 was determined to be in the range of > 2,200 to 4,600 mg/L. nih.gov

Table 3: Aquatic Ecotoxicity of this compound

SpeciesTest TypeDurationValue
Golden Ide (Leuciscus idus)LC5096 hours> 2200 - 4600 mg/L nih.gov

Bioaccumulation Potential

Environmental Exposure Pathways (e.g., Air Emissions)

The primary environmental exposure pathway for this compound is through atmospheric emissions from natural sources. This compound is a biogenic volatile organic compound (BVOC) produced and emitted by various plant species, most notably certain types of pine trees. nih.govsigmaaldrich.com It is estimated that vegetation releases significant quantities, approximately 2-3 megatons, of this compound into the atmosphere annually. researchgate.net

Once in the atmosphere, this compound contributes to atmospheric chemistry. nih.govnih.gov It undergoes degradation, a process initiated by hydroxyl (OH) radicals, which plays a role in the formation of secondary organic aerosols in forested regions. sigmaaldrich.comresearchgate.net

Other potential, though less characterized, environmental exposure pathways could include:

Water and Soil: Contamination of groundwater, surface water, or soil could lead to exposure, although significant industrial releases leading to such contamination are not widely documented. epa.gov General exposure routes for chemical substances include ingestion of or contact with contaminated water or soil. epa.gov

Food Chain: The compound is a natural component of various plants and fruits, such as hops, cranberries, mangos, and coffee. haz-map.comnih.govthegoodscentscompany.com This indicates a natural dietary exposure pathway for organisms that consume these plants. epa.gov

Occupational and Consumer Exposure Considerations

Exposure to this compound can occur in both occupational and consumer settings through various routes, including inhalation, ingestion, and direct contact. epa.govnih.govharpercollege.edu

Occupational Exposure: In industrial and laboratory settings, the primary routes of occupational exposure are inhalation of vapors and skin or eye contact. harpercollege.edu The compound is a flammable liquid with a relatively high vapor pressure, necessitating specific handling procedures to minimize exposure. sigmaaldrich.comhaz-map.comtn.edu

Safety protocols for handling this compound in an occupational context emphasize the use of engineering controls and personal protective equipment (PPE). This includes working in well-ventilated areas or under a chemical fume hood, using explosion-proof equipment, and preventing the buildup of electrostatic charge. harpercollege.edufishersci.com Recommended PPE typically includes protective gloves and safety goggles or face protection. thegoodscentscompany.comtn.edu

Table 1: Occupational Exposure and Control Measures for this compound
Exposure RoutePotential HazardRecommended Control Measures
InhalationIrritation of the respiratory tract; potential central nervous system effects. harpercollege.edutn.eduUse in a well-ventilated area or under a chemical fume hood. tn.edu
Eye ContactCauses eye irritation or serious eye damage. thegoodscentscompany.comharpercollege.eduharpercollege.eduWear appropriate protective eyeglasses or chemical safety goggles. tn.edu
Skin ContactMay cause skin irritation. harpercollege.eduharpercollege.eduWear suitable protective gloves. thegoodscentscompany.com Avoid prolonged or repeated contact.
IngestionHarmful if swallowed. thegoodscentscompany.comtn.eduharpercollege.eduAvoid eating, drinking, or smoking when using. thegoodscentscompany.com Practice good industrial hygiene.

Future Research Directions and Emerging Areas

Advanced Catalysis for Sustainable 2-Methyl-3-buten-2-OL Synthesis

The industrial synthesis of this compound is predominantly achieved through the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114). uu.nl Future research is increasingly focused on developing highly selective, cost-effective, and environmentally benign catalytic systems. A significant area of exploration is the use of non-noble metal-based catalysts as alternatives to traditional palladium catalysts. uu.nl For instance, nanosized copper catalysts have shown promise in liquid-phase hydrogenation, offering a potential reduction in reliance on precious metals. uu.nl

Further research is also directed towards optimizing catalyst support systems to enhance performance. Studies on catalysts like Pd/ZnO and Pd/γ-Al2O3 are aimed at improving selectivity towards this compound while minimizing over-hydrogenation to 2-methyl-2-butanol (B152257). researchgate.netrsc.org The development of catalysts that operate under milder conditions of temperature and pressure is another critical goal, contributing to greener and more energy-efficient production processes. pmarketresearch.com The principles of green chemistry are also driving research into the use of sustainable solvents and solvent-free synthesis methods to reduce the environmental footprint of the manufacturing process. pmarketresearch.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemSupport MaterialKey Research FocusReference
Palladiumγ-AluminaImproving selectivity and understanding the effect of pretreatment conditions. researchgate.net
PalladiumZinc OxideDeveloping kinetic models to predict catalyst behavior and process selectivity. rsc.org
Copper NanoparticlesSilica (B1680970)Investigating the activity and selectivity of non-noble metal catalysts. uu.nl

Deeper Elucidation of Complex Atmospheric Reaction Mechanisms

This compound is a significant biogenic volatile organic compound (BVOC) emitted in large quantities by vegetation, particularly pine forests. acs.orgescholarship.org Its presence in the atmosphere has a considerable impact on tropospheric chemistry. researchgate.net Future research will focus on a more profound understanding of its atmospheric oxidation pathways, particularly its reactions with hydroxyl (OH) radicals and ozone (O3). researchgate.netnih.govnih.gov

Novel Biotechnological Approaches for Enhanced Production and Derivatization

Harnessing biological systems for the production of this compound presents a promising avenue for sustainable manufacturing. Research into the biosynthetic pathways of this compound in plants can provide insights for developing microbial or enzymatic production platforms. researchgate.net Studies have already demonstrated the non-enzymatic formation of this compound from dimethylallyl pyrophosphate (DMADP), suggesting that engineered enzymatic cascades could be designed for its efficient synthesis. nih.gov

Future research will likely focus on engineering microorganisms, such as Escherichia coli, to produce this compound from renewable feedstocks. thegoodscentscompany.com This involves the heterologous expression of key enzymes and the optimization of metabolic pathways to maximize yield and productivity. Furthermore, biotechnological approaches can be explored for the derivatization of this compound to create novel compounds with valuable properties for the pharmaceutical, fragrance, or materials industries.

Comprehensive Ecological Impact Studies in Natural Environments

The ecological role of this compound extends beyond its impact on atmospheric chemistry. It is known to be an aggregation pheromone component for the spruce bark beetle, Ips typographus, highlighting its importance in insect communication and forest ecology. researchgate.netsigmaaldrich.com Future ecological research should aim to conduct more comprehensive studies on its role in various ecosystems.

This includes quantifying its emission rates from a wider range of plant species and under different environmental conditions, such as drought and temperature stress. escholarship.org Investigating its fate and transport in soil and water systems is also crucial for a complete understanding of its environmental distribution. Furthermore, studying its effects on other organisms, including its potential role in plant defense or as a signaling molecule in plant-insect interactions, will provide a more holistic view of its ecological significance. researchgate.net

Development of Advanced Analytical Techniques for Trace Detection and Speciation

Accurate measurement of this compound in various environmental matrices is essential for both atmospheric and ecological studies. While current analytical methods like gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and gas chromatography-olfactometry (GC-O) are effective, there is a need for more advanced techniques. sielc.comsielc.commdpi.com

Future research should focus on developing methods with lower detection limits to enable the quantification of trace concentrations of this compound in complex samples such as ambient air, water, and biological tissues. This could involve the development of novel sample preparation techniques, more sensitive detectors, and portable analytical instruments for real-time, in-situ measurements. Additionally, developing methods for the speciation of its various atmospheric degradation products is critical for a complete understanding of its atmospheric chemistry.

Exploration of New Therapeutic or Industrial Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of vitamins, particularly Vitamin A, and in the fragrance industry. researchgate.netthegoodscentscompany.cominnospk.com However, its unique chemical structure, featuring both a tertiary alcohol and a vinyl group, suggests potential for a broader range of applications.

Future research should explore its potential as a building block for the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers. Its potential as a biofuel is another area that warrants investigation. nih.gov A thorough evaluation of its biological activities could also uncover potential therapeutic applications. The exploration of new catalytic transformations and derivatization reactions will be key to unlocking the full potential of this versatile molecule in various industrial sectors.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-3-buten-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via the condensation of acetylene and acetone, facilitated by base catalysts (Favorskii reaction) or Lewis acids. For example, PdZn/TiO₂ catalysts enhance selectivity and efficiency in hydrogenation steps . Reaction temperature, catalyst loading, and solvent polarity critically affect yield. Gas chromatography (GC) or NMR is used to monitor purity, with typical industrial yields exceeding 85% under optimized conditions.

Q. How do the physicochemical properties of this compound compare to its structural isomers (e.g., 3-methyl-2-buten-1-ol)?

  • Methodological Answer : Key differences include boiling points (MBO: 98–99°C vs. 3-methyl-2-buten-1-ol: 140°C) and density (MBO: 0.824 g/mL at 25°C). Computational methods (e.g., DFT) and spectroscopic techniques (FTIR, GC-MS) are employed to distinguish isomers. For instance, MBO’s hydroxyl group vibration in FTIR appears at 3400–3600 cm⁻¹, distinct from other isomers .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

  • Methodological Answer : Proton-transfer-reaction mass spectrometry (PTR-MS) using NO⁺ ionization selectively detects MBO in air samples, differentiating it from isoprene due to unique fragmentation patterns (e.g., dominant C₅H₈⁺ ion for isoprene vs. MBO-specific ions) . For liquid matrices, GC-MS with derivatization (e.g., silylation) improves volatility and sensitivity .

Advanced Research Questions

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric chemistry?

  • Methodological Answer : MBO reacts with hydroxyl (HO) radicals (rate coefficient: ~6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) to form low-volatility oxidation products like hydroxyacetone and glycolaldehyde. Chamber studies with FTIR and aerosol mass spectrometry (AMS) reveal SOA yields of 5–15% under high NOₓ conditions. Isotopic labeling (e.g., ¹³C-MBO) tracks carbon partitioning .

Q. What mechanistic insights explain the temperature-dependent kinetics of HO radical reactions with this compound?

  • Methodological Answer : Below 350 K, HO radical addition to the double bond dominates, but above 350 K, abstraction from the hydroxyl group becomes significant. Isotopic studies (e.g., H¹⁸O and D₂O) confirm reversible HO regeneration in O₂-free systems, while laser-induced fluorescence (LIF) quantifies branching ratios . Rate coefficients are validated using reference compounds (e.g., propene) in relative rate experiments .

Q. How do catalytic systems (e.g., PdZn/TiO₂) influence the selective hydrogenation of 2-methyl-3-butyn-2-ol to MBO?

  • Methodological Answer : PdZn/TiO₂ promotes syn-addition of hydrogen, achieving >90% selectivity for MBO over over-hydrogenated byproducts. X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) reveal that Zn modifies Pd’s electronic structure, reducing alkene adsorption strength. Reaction optimization via response surface methodology (RSM) balances activity and selectivity .

Q. What role does this compound play in fuel combustion dynamics, particularly in particulate matter (PM) formation?

  • Methodological Answer : In spark-ignition engines, MBO’s low octane number (RON ~70) and high oxygen content alter flame propagation and PM precursors. Laser diagnostics (e.g., planar laser-induced fluorescence, PLIF) map fuel-air mixing, while gravimetric analysis quantifies PM. Co-oxidation with gasoline surrogates (e.g., toluene/n-heptane) shows MBO reduces soot by 20–30% via radical scavenging .

Data Contradictions and Resolution

Q. Discrepancies in reported HO radical rate coefficients for MBO: How to reconcile lab vs. field measurements?

  • Methodological Answer : Lab studies under controlled O₂ levels (e.g., 2–13.5 Torr) report 15–20% higher rate coefficients than field data due to HO regeneration artifacts. Field campaigns employ comparative reactivity methods (CRM) with in-situ HO calibration using isoprene, reducing uncertainties to <10% .

Tables for Key Data

Property Value Method/Reference
HO radical rate coefficient6.44 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (298 K)Relative rate experiments
Boiling point98–99°CKanto Reagents Catalog
SOA yield (high NOₓ)5–15%Chamber studies
PdZn/TiO₂ selectivity>90%Catalytic hydrogenation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.